molecular formula C11H15ClN2O B1355812 N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide CAS No. 30758-15-7

N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide

Cat. No.: B1355812
CAS No.: 30758-15-7
M. Wt: 226.7 g/mol
InChI Key: ZJQARRSANBOYSS-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide is an organic compound with a complex structure that includes an amide group, a chlorinated aromatic ring, and a branched aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-amino-4-chloroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce hydroxyl or alkoxy-substituted compounds .

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a branched aliphatic chain and a chlorinated aromatic ring.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQARRSANBOYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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